

# Relebactam Demonstrates Efficacy Against Ceftazidime-Avibactam Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Relebactam |           |
| Cat. No.:            | B15564724  | Get Quote |

A comparative analysis of recent in vitro studies indicates that **relebactam**, in combination with imipenem, is a potent against many strains of Gram-negative bacteria that have developed resistance to the ceftazidime-avibactam combination. This efficacy is particularly notable in isolates harboring specific mutations in the blaKPC gene, a common mechanism of ceftazidime-avibactam resistance.

The emergence of resistance to novel  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations like ceftazidime-avibactam presents a significant challenge in treating infections caused by multidrug-resistant Gram-negative bacteria. **Relebactam**, a diazabicyclooctane  $\beta$ -lactamase inhibitor, restores the activity of imipenem against many carbapenem-resistant bacteria.[1] The combination of imipenem and **relebactam** has shown potent in vitro activity against a range of ceftazidime-avibactam resistant Enterobacterales and Pseudomonas aeruginosa.[1]

## **Comparative In Vitro Activity**

Studies consistently show that imipenem-**relebactam** remains effective against isolates with specific Klebsiella pneumoniae carbapenemase (KPC) variants that confer resistance to ceftazidime-avibactam.[1] The primary mechanism of resistance to ceftazidime-avibactam in KPC-producing isolates involves mutations in the blaKPC gene, particularly substitutions at Ambler position 179.[1]

Below is a summary of minimum inhibitory concentration (MIC) data from various studies, comparing the activity of imipenem-**relebactam** and ceftazidime-avibactam against resistant bacterial isolates.



| Organism/Vari<br>ant                                | Ceftazidime-<br>Avibactam MIC<br>(µg/mL) | Imipenem-<br>Relebactam<br>MIC (µg/mL) | Key<br>Resistance<br>Mechanism                                         | Reference |
|-----------------------------------------------------|------------------------------------------|----------------------------------------|------------------------------------------------------------------------|-----------|
| E. coli<br>expressing KPC-<br>2 D179 variants       | Resistant (MIC ≥ 8)                      | Susceptible (MIC ≤ 4)                  | blaKPC-2 D179<br>substitutions                                         | [1]       |
| CAZ-AVI-<br>resistant KPC-Kp                        | 16 to >256                               | 0.12 to 2                              | KPC-3 variants<br>(e.g., D179Y)                                        | [1]       |
| Imipenem-<br>resistant P.<br>aeruginosa             | Not specified                            | 70% susceptible with relebactam        | Relebactam restored imipenem susceptibility in a majority of isolates. | [1]       |
| Carbapenem-<br>Resistant K.<br>pneumoniae<br>(CRKP) | 93.8%<br>Susceptible                     | 95.8%<br>Susceptible                   | Majority<br>harbored blaKPC                                            | [2]       |
| Carbapenem-<br>Resistant P.<br>aeruginosa<br>(CRPA) | 79.2%<br>Susceptible                     | 91.7%<br>Susceptible                   | Not specified                                                          | [2]       |
| KPC-producing<br>CRKP resistant<br>to CZA           | Resistant                                | Susceptible                            | Point mutations in blaKPC-2 or blaKPC-3                                | [2]       |

## **Mechanisms of Resistance and Action**

Resistance to ceftazidime-avibactam in KPC-producing organisms is primarily driven by mutations in the KPC enzyme that reduce the binding affinity of avibactam, while often maintaining or altering the enzyme's ability to hydrolyze  $\beta$ -lactams.[1] Other mechanisms include reduced cell permeability due to mutations in porin genes and overexpression of efflux pumps.[3][4][5]



**Relebactam**, like avibactam, is a  $\beta$ -lactamase inhibitor. However, it has been shown to be effective against certain KPC variants that are resistant to avibactam. The combination of imipenem with **relebactam** provides a therapeutic option for infections caused by some ceftazidime-avibactam-resistant Enterobacterales.[1]



Click to download full resolution via product page

Mechanisms of ceftazidime-avibactam resistance and relebactam's efficacy.

## **Experimental Protocols**

The in vitro susceptibility data presented are primarily generated using the broth microdilution method, a standardized laboratory procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

#### **Broth Microdilution Method:**

 Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a saline solution or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.



- Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agents (e.g., imipenem-relebactam, ceftazidime-avibactam) are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.
- Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
- Incubation: The microtiter plates are incubated at a controlled temperature (usually 35-37°C) for 16-20 hours.[1]
- MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.[1]



Click to download full resolution via product page

Workflow for Minimum Inhibitory Concentration (MIC) testing.

## Conclusion

The available in vitro data strongly suggest that imipenem-**relebactam** is a viable therapeutic option for infections caused by certain ceftazidime-avibactam-resistant Enterobacterales and P.



aeruginosa, particularly those with KPC variants.[1] While ceftazidime-avibactam resistance is a growing concern, **relebactam**'s ability to inhibit the mutated KPC enzymes responsible for this resistance highlights its importance in the clinical setting.[1] Further clinical studies are necessary to fully elucidate the in vivo efficacy and optimal use of imipenem-**relebactam** for these challenging infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. engineering.org.cn [engineering.org.cn]
- 4. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Relebactam Demonstrates Efficacy Against Ceftazidime-Avibactam Resistant Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564724#efficacy-of-relebactam-against-ceftazidime-avibactam-resistant-bacteria]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com